molecular formula C22H18ClNO4S B2721458 N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide CAS No. 898459-39-7

N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2721458
CAS No.: 898459-39-7
M. Wt: 427.9
InChI Key: VXGYLTIQMMFDFE-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide (CAS 898459-39-7) is a synthetic organic compound with a molecular formula of C 22 H 18 ClNO 4 S and a molecular weight of 427.9 g/mol . Its structure incorporates an N-acyl sulfonamide functional group, a moiety of significant interest in medicinal chemistry and drug discovery . The N-acyl sulfonamide group is a well-established bioisostere for carboxylic acids , offering several advantageous properties for research and development . Compared to carboxylic acids, this group can provide improved hydrolytic and enzymatic stability, while maintaining similar acidity and hydrogen-bonding geometries, which is crucial for interacting with biological targets . This makes compounds like this compound valuable scaffolds in the investigation of new therapeutic agents. Researchers are exploring N-acyl sulfonamides for a wide range of applications, including the development of potential treatments for conditions such as cancer, Alzheimer's disease, diabetes, and viral infections . Furthermore, related N-phenylbenzamide derivatives have been documented in scientific literature for their antiviral activities, highlighting the research potential of this structural class . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle the material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c1-2-29(27,28)18-10-6-9-16(13-18)22(26)24-20-12-11-17(23)14-19(20)21(25)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGYLTIQMMFDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Chloride Intermediate: The reaction of benzoyl chloride with 2-amino-4-chlorophenol under basic conditions to form N-(2-benzoyl-4-chlorophenyl)amine.

    Amidation: The final step involves the reaction of the sulfonylated intermediate with benzoyl chloride to form the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or sulfonamides.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues in Pharmaceutical Degradation Pathways

Compound: N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide

  • Molecular Formula : C₁₅H₁₃N₂O₂Cl
  • Key Features: Formed as a reversible intermediate during the acidic degradation of nordiazepam . Contains a 2-benzoyl-4-chlorophenyl group but lacks the ethylsulfonyl substituent present in the target compound.
  • Analytical Data: Identified via LC-MS ([M+H]⁺ = 289.0), NMR, and IR spectroscopy . Exhibits a reversible equilibrium with nordiazepam under acidic conditions, with a peak area ratio of 0.75 (nordiazepam:intermediate) in stored solutions .
Parameter Target Compound N-(2-Benzoyl-4-chlorophenyl)-2-aminoacetamide
Core Structure Benzamide with ethylsulfonyl Benzamide with acetamide
Substituents 3-Ethylsulfonyl, 2-benzoyl-4-chlorophenyl 2-Benzoyl-4-chlorophenyl, 2-aminoacetamide
Molecular Weight ~393.8 Da (estimated) 288.1 Da
Stability Likely stable due to sulfonyl group Reversible with nordiazepam in acidic conditions

Key Insight : The ethylsulfonyl group in the target compound may enhance stability compared to the acetamide-containing analog, which undergoes reversible degradation .

Ethylsulfonyl-Containing Derivatives in Medicinal Chemistry

Compound : 5-(4-Chlorophenyl)-N-[5-(ethylsulfonyl)-2-methoxyphenyl]-1,3-oxazol-2-amine (Example 132)

  • Molecular Formula : C₁₈H₁₆ClN₃O₃S
  • Key Features :
    • Shares the ethylsulfonyl group but incorporates a 1,3-oxazol ring and methoxy substituent.
    • Demonstrated structural validation via HNMR and MS .
Parameter Target Compound Example 132
Core Structure Benzamide 1,3-Oxazol
Substituents 3-Ethylsulfonyl, 2-benzoyl-4-chlorophenyl 5-Ethylsulfonyl, 2-methoxy, 4-chlorophenyl
Molecular Weight ~393.8 Da 389.8 Da
Functional Groups Benzamide, benzoyl, Cl, ethylsulfonyl Oxazol, methoxy, Cl, ethylsulfonyl

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-(ethylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C₁₅H₁₄ClN₃O₂S, with a molecular weight of approximately 351.88 g/mol. The compound features a benzamide backbone with an ethylsulfonyl group and a chlorophenyl moiety, which contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of Benzoyl Chloride Intermediate : Reacting benzoyl chloride with 2-amino-4-chlorophenol under basic conditions to yield N-(2-benzoyl-4-chlorophenyl)amine.
  • Amidation : The sulfonylated intermediate is then reacted with benzoyl chloride to form the target compound.

These methods can be optimized for large-scale production using continuous flow reactors and automated systems to enhance yield and purity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, thus altering cellular processes.
  • Receptor Modulation : It can interact with cell surface or intracellular receptors, potentially influencing signal transduction pathways.
  • Gene Expression Alteration : The compound might affect the expression levels of genes associated with disease processes, particularly in cancer.

Biological Activity and Applications

Research has indicated that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values are critical for determining its potency against these cell lines .
Cell LineIC50 (µM)Reference
HepG215.0
A54912.5
  • Antimicrobial Activity : Preliminary investigations suggest that the compound may possess antimicrobial properties, making it a candidate for further studies in infectious disease treatment.

Case Studies

  • Anticancer Efficacy : A study evaluated the antiproliferative effects of various derivatives based on the benzamide scaffold, including this compound. The results indicated significant inhibition of cell viability in treated groups compared to controls, highlighting its potential as an anticancer agent .
  • Mechanistic Insights : Another investigation focused on the interaction of this compound with human constitutive androstane receptor (CAR), revealing its role in modulating hepatic functions and suggesting implications for drug metabolism and detoxification pathways .

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